Cas no 82019-32-7 (7-Bromo-1-methyl-1H-quinoxalin-2-one)

7-Bromo-1-methyl-1H-quinoxalin-2-one structure
82019-32-7 structure
Nome del prodotto:7-Bromo-1-methyl-1H-quinoxalin-2-one
Numero CAS:82019-32-7
MF:C9H7BrN2O
MW:239.068681001663
MDL:MFCD10000855
CID:706506
PubChem ID:12826370

7-Bromo-1-methyl-1H-quinoxalin-2-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 7-Bromo-1-methyl-1H-quinoxalin-2-one
    • 2(1H)-Quinoxalinone,7-bromo-1-methyl-
    • 7-bromo-1-methylquinoxalin-2-one
    • 7-Bromo-1-methyl-2(1H)-quinoxalinone (ACI)
    • 7-Bromo-1-methylquinoxalin-2(1H)-one
    • AKOS015835938
    • SCHEMBL3235078
    • CS-0019322
    • NNVQENRTPCMCNA-UHFFFAOYSA-N
    • 82019-32-7
    • DS-0515
    • 7-bromo-1-methyl-1,2-dihydroquinoxalin-2-one
    • DTXSID50510861
    • AB56064
    • FS-2858
    • MFCD10000855
    • MDL: MFCD10000855
    • Inchi: 1S/C9H7BrN2O/c1-12-8-4-6(10)2-3-7(8)11-5-9(12)13/h2-5H,1H3
    • Chiave InChI: NNVQENRTPCMCNA-UHFFFAOYSA-N
    • Sorrisi: O=C1N(C)C2C(=CC=C(C=2)Br)N=C1

Proprietà calcolate

  • Massa esatta: 237.97400
  • Massa monoisotopica: 237.97418g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 0
  • Complessità: 254
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 32.7Ų
  • XLogP3: 1.5

Proprietà sperimentali

  • Colore/forma: No data available
  • Densità: 1.6±0.1 g/cm3
  • Punto di fusione: Not available
  • Punto di ebollizione: 367.1±44.0 °C at 760 mmHg
  • Punto di infiammabilità: 175.8±28.4 °C
  • Indice di rifrazione: 1.67
  • PSA: 34.89000
  • LogP: 1.69600
  • Pressione di vapore: 0.0±0.8 mmHg at 25°C

7-Bromo-1-methyl-1H-quinoxalin-2-one Informazioni sulla sicurezza

7-Bromo-1-methyl-1H-quinoxalin-2-one Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Ambeed
A206593-100mg
7-Bromo-1-methyl-1H-quinoxalin-2-one
82019-32-7 95%
100mg
$34.0 2025-02-24
Ambeed
A206593-5g
7-Bromo-1-methyl-1H-quinoxalin-2-one
82019-32-7 95%
5g
$489.0 2025-02-24
Chemenu
CM123818-250mg
7-bromo-1-methylquinoxalin-2(1H)-one
82019-32-7 95%+
250mg
$90 2024-07-23
Key Organics Ltd
FS-2858-10G
7-Bromo-1-methyl-1H-quinoxalin-2-one
82019-32-7 >95%
10g
£917.00 2025-02-08
Key Organics Ltd
FS-2858-1G
7-Bromo-1-methyl-1H-quinoxalin-2-one
82019-32-7 >95%
1g
£95.00 2025-02-08
Ambeed
A206593-10g
7-Bromo-1-methyl-1H-quinoxalin-2-one
82019-32-7 95%
10g
$1439.00 2022-03-28
abcr
AB437028-250 mg
7-Bromo-1-methyl-1H-quinoxalin-2-one; .
82019-32-7
250MG
€211.50 2023-07-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD159705-1g
7-Bromo-1-methyl-1H-quinoxalin-2-one
82019-32-7 95%
1g
¥732.0 2024-04-18
eNovation Chemicals LLC
D748903-250mg
7-Bromo-1-methyl-1H-quinoxalin-2-one
82019-32-7 95+%
250mg
$90 2024-06-07
Chemenu
CM123818-1g
7-bromo-1-methylquinoxalin-2(1H)-one
82019-32-7 95%
1g
$215 2021-08-05

7-Bromo-1-methyl-1H-quinoxalin-2-one Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
1.2 Solvents: Water ;  rt
Riferimento
Oxidative Coupling of 4-Hydroxycoumarins with Quinoxalin-2(1H)-ones Induced by Visible Light under Aerobic Conditions
Laze, Loris; et al, European Journal of Organic Chemistry, 2023, 26(6),

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
Riferimento
Visible-light-photocatalysis driven denitrogenative/radical 1,3-shift of benzotriazole: access to 3-aryl-aminoquinoxalin-2(1H)-one scaffolds
Yi, Bing; et al, Organic Chemistry Frontiers, 2023, 10(2), 531-539

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
Riferimento
Highly efficient synthesis of C3-heteroaryl 3-fluorooxindoles via a one-pot stepwise Ce(III)/photoassisted cross-dehydrogenative coupling/fluorooxidation process
Zhang, Letian; et al, Organic Chemistry Frontiers, 2023, 10(3), 668-674

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Dimethylformamide ;  overnight, rt
Riferimento
Visible-Light-Driven Multicomponent Radical Cascade Versatile Alkylation of Quinoxalinones Enabled by Electron Donor Acceptor Complex in Water
Sun, Bin; et al, Advanced Synthesis & Catalysis, 2023, 365(7), 1020-1026

Synthetic Routes 5

Condizioni di reazione
1.1 Solvents: Ethanol ;  overnight, 25 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
Riferimento
Direct Alkylation of Quinoxalinones with Boracene-Based Alkylborate under Visible Light Irradiation
Zhao, Wenyan; et al, Journal of Organic Chemistry, 2023, 88(9), 6218-6226

Synthetic Routes 6

Condizioni di reazione
1.1 Solvents: Ethanol ;  overnight, reflux
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
2.2 Solvents: Water ;  rt
Riferimento
Oxidative Coupling of 4-Hydroxycoumarins with Quinoxalin-2(1H)-ones Induced by Visible Light under Aerobic Conditions
Laze, Loris; et al, European Journal of Organic Chemistry, 2023, 26(6),

Synthetic Routes 7

Condizioni di reazione
1.1 Solvents: Ethanol ;  2 h, reflux; 1 h, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
Riferimento
Selectfluor Mediated Direct C-H Fluorination of 3-Heteroaryl-Oxindoles
Qin, Hui ; et al, Journal of Organic Chemistry, 2024, 89(1), 740-747

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  24 h, rt
Riferimento
Direct Access to Strained Fused Dihalo-Aziridino Quinoxalinones via C3-Alkylation Followed by Tandem Cyclization
Khade, Vikas V.; et al, Journal of Organic Chemistry, 2023, 88(13), 8010-8023

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
Riferimento
Selectfluor Mediated Direct C-H Fluorination of 3-Heteroaryl-Oxindoles
Qin, Hui ; et al, Journal of Organic Chemistry, 2024, 89(1), 740-747

Synthetic Routes 10

Condizioni di reazione
1.1 Solvents: Ethanol ;  1 h, reflux; 16 h, rt
1.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, rt
Riferimento
Construction of C(sp2)-C(sp3) Bond between Quinoxalin-2(1H)-ones and N-Hydroxyphthalimide Esters via Photocatalytic Decarboxylative Coupling
Yan, Zhiyang; et al, Chemistry - An Asian Journal, 2019, 14(19), 3344-3349

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
Riferimento
Direct Alkylation of Quinoxalinones with Boracene-Based Alkylborate under Visible Light Irradiation
Zhao, Wenyan; et al, Journal of Organic Chemistry, 2023, 88(9), 6218-6226

Synthetic Routes 12

Condizioni di reazione
1.1 Solvents: Ethanol ;  1 h, reflux
2.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Dimethylformamide ;  overnight, rt
Riferimento
Visible-Light-Driven Multicomponent Radical Cascade Versatile Alkylation of Quinoxalinones Enabled by Electron Donor Acceptor Complex in Water
Sun, Bin; et al, Advanced Synthesis & Catalysis, 2023, 365(7), 1020-1026

7-Bromo-1-methyl-1H-quinoxalin-2-one Raw materials

7-Bromo-1-methyl-1H-quinoxalin-2-one Preparation Products

7-Bromo-1-methyl-1H-quinoxalin-2-one Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:82019-32-7)7-Bromo-1-methyl-1H-quinoxalin-2-one
A864468
Purezza:99%
Quantità:5g
Prezzo ($):440.0